molecular formula C23H20N2O2 B4669828 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide

Cat. No. B4669828
M. Wt: 356.4 g/mol
InChI Key: YIYPKKNCJDNHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, also known as BMPPA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BMPPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity, making it a potential candidate for the treatment of various types of cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it a potential candidate for use as a herbicide.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin synthesis. Prostaglandins are mediators of inflammation and pain, and their reduction can result in anti-inflammatory and analgesic effects. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in various animal models, including mice and rats. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it effective against various weeds.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has several advantages for lab experiments, including its high purity and stability. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is a synthetic compound and may not accurately represent the effects of natural compounds. In addition, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, including its potential use as a treatment for various inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide and its potential applications in medicine and agriculture. In addition, the development of more efficient synthesis methods for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide may lead to its wider use in research and development.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYPKKNCJDNHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.